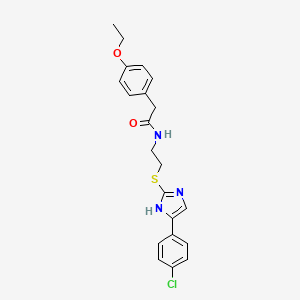

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-ethoxyphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O2S/c1-2-27-18-9-3-15(4-10-18)13-20(26)23-11-12-28-21-24-14-19(25-21)16-5-7-17(22)8-6-16/h3-10,14H,2,11-13H2,1H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDMVZAWYQLVSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-ethoxyphenyl)acetamide, a compound characterized by its unique structural features including an imidazole ring and thioether linkage, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Structural Overview

The compound's structure can be broken down into several key components:

- Imidazole Ring : Known for its ability to interact with metal ions and enzymes.

- Thioether Linkage : Provides stability and enhances the compound's lipophilicity.

- Ethoxyphenyl Group : May contribute to hydrophobic interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The imidazole moiety can bind to metal ions in enzyme active sites, potentially inhibiting enzyme activity. This mechanism is particularly relevant in pathways involving cancer cell proliferation and antimicrobial resistance.

- Receptor Modulation : Imidazole derivatives are known to interact with multiple receptors, including G-protein-coupled receptors (GPCRs), which play crucial roles in inflammation and immune responses.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through modulation of signaling pathways associated with cell growth and survival.

Biological Activity Data

The following table summarizes various studies highlighting the biological activities of this compound:

Case Studies

- Antimicrobial Properties : In a study examining the compound's effectiveness against various bacterial strains, it was found that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

- Anticancer Activity : Research focused on the compound's impact on cancer cell lines revealed that it could effectively reduce cell viability and induce programmed cell death (apoptosis). The mechanism was linked to the downregulation of oncogenes such as c-MYC, which is often overexpressed in malignancies.

- Enzyme Interaction Studies : Investigations into the compound's ability to inhibit metalloproteinases showed promising results, suggesting potential applications in cancer therapy where these enzymes facilitate tumor invasion and metastasis.

Conclusions

This compound demonstrates a multifaceted profile of biological activity, primarily due to its unique chemical structure that allows for interaction with various biological targets. Its potential as an antimicrobial and anticancer agent makes it a candidate for further research and development in therapeutic applications. Ongoing studies will be crucial to fully elucidate its mechanisms of action and therapeutic efficacy.

Future Directions

Further research is needed to:

- Explore the pharmacokinetics and pharmacodynamics of this compound.

- Conduct clinical trials to assess safety and efficacy in human subjects.

- Investigate potential synergies with other therapeutic agents to enhance its biological effects.

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-ethoxyphenyl)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions. A common approach includes:

- Step 1: Formation of the imidazole core via cyclization of thiourea derivatives with α-halo ketones under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Thioether linkage formation by reacting the imidazole-thiol intermediate with 2-chloroethylamine derivatives (e.g., 2-chloroethyl acetamide) using phase-transfer catalysts .

- Step 3: Final purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .

Key reagents: 4-chlorophenyl isothiocyanate, 4-ethoxyphenylacetic acid, and 2-chloroethylamine. Reaction yields range from 60–75% .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra should confirm the presence of characteristic signals:

- Imidazole protons (δ 7.2–7.8 ppm), thioethyl (–S–CH₂–, δ 2.8–3.2 ppm), and acetamide carbonyl (δ 170–172 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ (calculated for C₂₁H₂₁ClN₃O₂S: 414.11) .

- HPLC: Purity analysis using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Q. What preliminary biological assays are recommended to screen its bioactivity?

Methodological Answer:

- Antimicrobial Testing: Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition: COX-1/2 inhibition assays using colorimetric kits (e.g., Cayman Chemical) to assess anti-inflammatory potential .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

- Substitution Analysis: Systematically modify the 4-chlorophenyl (e.g., replace Cl with F, Br) and 4-ethoxyphenyl (e.g., vary alkoxy groups) moieties. Compare IC₅₀ values in enzyme assays .

- Thioethyl Linkage Replacement: Test sulfone (–SO₂–) or methylene (–CH₂–) analogs to evaluate sulfur’s role in binding .

- Molecular Weight Control: Ensure derivatives maintain Lipinski’s rule parameters (MW < 500, logP < 5) for drug-likeness .

Q. What mechanistic approaches can elucidate its mode of action in enzyme inhibition?

Methodological Answer:

- Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) for COX-1/2 .

- Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., COX-2 PDB ID: 5KIR). Focus on hydrogen bonding with His90 and hydrophobic contacts with Val523 .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

- Metabolic Stability: Perform liver microsome assays (human/rat) to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .

- Pharmacokinetic Profiling: Measure plasma half-life (t₁/₂) and bioavailability in rodent models after oral/IP administration .

- Prodrug Design: Mask polar groups (e.g., acetamide) with ester prodrugs to enhance membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.